3-Bromo-2-butanol acetate

Kinetic resolution Chiral building blocks Biocatalysis

3-Bromo-2-butanol acetate (CAS 5798-81-2; molecular formula C₆H₁₁BrO₂; molecular weight 195.05 g/mol) is a brominated ester that functions as a bifunctional synthetic intermediate, combining a secondary alkyl bromide (a competent leaving group for nucleophilic substitution) with an acetyl-protected secondary alcohol. The compound possesses two stereocenters and therefore exists as four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

Molecular Formula C6H11BrO2
Molecular Weight 195.05 g/mol
CAS No. 5798-81-2
Cat. No. B12280621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-butanol acetate
CAS5798-81-2
Molecular FormulaC6H11BrO2
Molecular Weight195.05 g/mol
Structural Identifiers
SMILESCC(C(C)Br)OC(=O)C
InChIInChI=1S/C6H11BrO2/c1-4(7)5(2)9-6(3)8/h4-5H,1-3H3
InChIKeyUAENTLSAGQVMDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-butanol acetate (CAS 5798-81-2) – Core Synthetic Intermediate and Chiral Building Block Procurement Overview


3-Bromo-2-butanol acetate (CAS 5798-81-2; molecular formula C₆H₁₁BrO₂; molecular weight 195.05 g/mol) is a brominated ester that functions as a bifunctional synthetic intermediate, combining a secondary alkyl bromide (a competent leaving group for nucleophilic substitution) with an acetyl-protected secondary alcohol. The compound possesses two stereocenters and therefore exists as four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). This stereochemical complexity is central to its utility in asymmetric synthesis, enabling access to enantiopure epoxide building blocks and serving as a chiral probe in enzymatic studies [1].

Why 3-Bromo-2-butanol acetate Cannot Be Simply Replaced by Its Alcohol or Other Haloalkyl Acetates – Procurement-Relevant Differentiation


In synthetic and biocatalytic applications, generic substitution of 3-bromo-2-butanol acetate with the free alcohol (3-bromo-2-butanol) or with positionally isomeric haloalkyl acetates (e.g., 4-bromobutyl acetate) is rarely feasible without altering reaction outcomes. The acetyl group confers differential solubility and polarity that influence enzyme–substrate recognition in lipase-catalyzed resolutions, while the 1,2-relationship of the bromine and acetate moieties dictates stereospecific cyclization pathways to specific epoxides. The four stereoisomers of this acetate are not equally accessible from alternative starting materials; for example, the syn‑esters are not readily available from the enantiomers of 2,3‑butanediol, whereas the anti‑esters are [1]. This stereochemical availability directly impacts the selection of this compound for the synthesis of C₂-symmetric chiral epoxides, where substitution with a structurally related analog would yield mixtures rather than single stereoisomeric products.

Quantitative Evidence Guide: Why 3-Bromo-2-butanol acetate Outperforms or Uniquely Enables Specific Synthetic and Biocatalytic Transformations


Lipase-Catalyzed Resolution: Achieving >95% ee for All Four Stereoisomers – A Benchmark for Chiral Purity

The four stereoisomers of 3-bromo-2-butanol acetate were prepared via lipase-catalyzed kinetic resolution of racemic syn- and anti-acetates, achieving >95% enantiomeric excess (ee) for all stereoisomers and isolated yields of 35–40% (based on starting racemates) [1]. This contrasts with the anti‑esters, which are readily available from 2,3‑butanediol enantiomers, but the syn‑esters are not readily accessible via that route, making the lipase method essential for obtaining syn‑isomers in high optical purity [1].

Kinetic resolution Chiral building blocks Biocatalysis

Stereospecific Cyclization to cis- and trans-2,3-Dimethyloxirane – A Comparative Analysis of Epoxide Formation

The cyclization of erythro-3-bromo-2-butanol yields exclusively trans-2,3-dimethyloxirane, while threo-3-bromo-2-butanol yields exclusively cis-2,3-dimethyloxirane, demonstrating a complete SN2-type stereospecific inversion [1]. Although this study was conducted on the free alcohol, the acetate group in 3-bromo-2-butanol acetate serves as a protecting group that prevents unwanted side reactions during subsequent synthetic steps, and the stereochemical outcome of cyclization is expected to be identical upon deprotection, providing a stereospecific route to C₂-symmetric epoxides.

Epoxide synthesis Stereospecific cyclization Chiral epoxides

Pheromone Component for Pine Sawfly (Neodiprion sertifer) – Niche but Verified Application for the (2S,3R) Stereoisomer

The (2S,3R) stereoisomer of 3-bromo-2-butanol acetate has been identified as a potential component of the sex pheromone of the pine sawfly Neodiprion sertifer . This application is stereoisomer‑specific; other stereoisomers or the free alcohol do not exhibit the same biological activity. The acetyl group is critical for the compound's volatility and recognition by the insect's olfactory receptors, making this acetate a unique procurement target for semiochemical research and pest management.

Semiochemicals Pheromone synthesis Insect behavior

Optimal Procurement and Research Application Scenarios for 3-Bromo-2-butanol acetate (CAS 5798-81-2)


Synthesis of Enantiopure C₂-Symmetric Epoxides via Stereospecific Cyclization

Use 3‑bromo‑2‑butanol acetate (either the erythro or threo diastereomer) as a protected halohydrin. Upon deprotection of the acetyl group, base‑induced cyclization proceeds with complete SN2 inversion to yield either trans‑ or cis‑2,3‑dimethyloxirane exclusively. These C₂-symmetric epoxides are valuable chiral building blocks that react with nucleophiles to give single stereoisomeric products, in contrast to meso‑epoxides that yield mixtures [1][2]. Procurement of the specific diastereomer ensures downstream stereochemical fidelity and eliminates the need for chiral chromatography.

Biocatalytic Synthesis of High-ee Chiral Intermediates via Lipase-Catalyzed Resolution

Researchers requiring enantiopure syn‑ or anti‑3‑bromo‑2‑butanol acetates can employ lipase‑catalyzed kinetic resolution protocols that achieve >95% ee for all four stereoisomers [2]. The acetate ester is the preferred substrate form for these enzymatic resolutions, as the acetyl group provides the necessary lipase recognition while protecting the alcohol from oxidation or undesired nucleophilic attack. Procuring the racemic syn‑ or anti‑acetate enables access to both enantiomers of each diastereomer in high optical purity.

Pine Sawfly Pheromone Research and Semiochemical Development

The (2S,3R) stereoisomer of 3‑bromo‑2‑butanol acetate is a potential component of the sex pheromone of the European pine sawfly (Neodiprion sertifer) . Researchers developing species‑specific monitoring lures or mating disruption formulations require this specific stereoisomer. Procurement of the correct stereoisomer is critical, as even minor stereochemical impurities can abolish pheromone activity in field bioassays.

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